BenchChemオンラインストアへようこそ!

Napyradiomycin B3

Antibacterial Gram-positive MIC

Napyradiomycin B3 is a polyketide-derived meroterpenoid antibiotic first isolated from Chainia rubra MG802-AF1, characterized by a naphthopyran chromophore containing bromine and chlorine halogens. Structurally defined by X-ray crystallographic analysis of the napyradiomycin family, this compound demonstrates pronounced in vitro activity against Gram-positive bacteria and mycobacteria.

Molecular Formula C25H29BrCl2O5
Molecular Weight 560.3 g/mol
CAS No. 103106-22-5
Cat. No. B1166856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapyradiomycin B3
CAS103106-22-5
Molecular FormulaC25H29BrCl2O5
Molecular Weight560.3 g/mol
Structural Identifiers
SMILESCC1(C(CCC(=C)C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)Br)C
InChIInChI=1S/C25H29BrCl2O5/c1-12-6-7-17(26)22(2,3)15(12)10-25-20(31)14-8-13(29)9-16(30)19(14)21(32)24(25,28)11-18(27)23(4,5)33-25/h8-9,15,17-18,29-30H,1,6-7,10-11H2,2-5H3/t15-,17+,18-,24+,25+/m1/s1
InChIKeyPVEFIGXLPBGZAX-RVRKADHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Napyradiomycin B3 (CAS 103106-22-5): A Halogenated Meroterpenoid Antibiotic with Potent Anti-Gram-Positive and Antimycobacterial Activity for Antibacterial and Antitumor Research Procurement


Napyradiomycin B3 is a polyketide-derived meroterpenoid antibiotic first isolated from Chainia rubra MG802-AF1, characterized by a naphthopyran chromophore containing bromine and chlorine halogens [1]. Structurally defined by X-ray crystallographic analysis of the napyradiomycin family, this compound demonstrates pronounced in vitro activity against Gram-positive bacteria and mycobacteria [1][2].

Why Substituting Napyradiomycin B3 with Other Napyradiomycin Congeners (B1, B2, B4) or Structural Analogs in Experimental Protocols Yields Divergent Antibacterial and Cytotoxic Outcomes


Minor structural variations among napyradiomycins, particularly halogenation patterns and the oxidation state of the monoterpene moiety, precipitate substantial differences in both antibacterial potency and cytotoxicity profiles. In-class substitution without rigorous bioactivity verification risks experimental failure due to the wide potency range observed—from highly active compounds (MIC 0.25–0.5 μg mL⁻¹) to essentially inactive congeners (MIC >128 μg mL⁻¹) against identical bacterial strains—and the dichotomous cytotoxic properties that define their therapeutic windows [1][2].

Napyradiomycin B3 (CAS 103106-22-5): A Quantitative Evidence-Based Guide to Antibacterial Potency, Cytotoxic Selectivity, and Comparative Performance for Scientific Sourcing Decisions


Napyradiomycin B3 Exhibits Superior Antibacterial Potency Against Staphylococcus aureus and Bacillus subtilis with MIC Values 4- to 64-Fold Lower Than Other Napyradiomycins Tested in the Same Panel

In a head-to-head evaluation of nine napyradiomycin congeners (1–9) isolated from Streptomyces sp. SCSIO 10428, Napyradiomycin B3 (compound 7) demonstrated the most potent antibacterial activity against two key Gram-positive pathogens, with MIC values of 0.25 μg mL⁻¹ against Staphylococcus aureus ATCC 29213 and 0.5 μg mL⁻¹ against Bacillus subtilis [1]. These values were significantly lower than the majority of other napyradiomycins in the panel, which exhibited MICs ranging from 1–32 μg mL⁻¹ against S. aureus and 0.5–4 μg mL⁻¹ against B. subtilis [1].

Antibacterial Gram-positive MIC

Napyradiomycin B3 Demonstrates Moderate Cytotoxic Activity (IC50 <20 μM) Across Four Human Cancer Cell Lines, Differentiating It from the Five Napyradiomycins with Minimal Cytotoxicity (IC50 >20 μM) in the Same Study

In the same SCSIO 10428 study, Napyradiomycin B3 (compound 7) was one of only four napyradiomycins (2, 4, 6, and 7) that exhibited moderate cytotoxicity against a panel of four human cancer cell lines, with IC50 values falling below 20 μM across all lines tested (SF-268, MCF-7, NCI-H460, and HepG-2) [1]. In stark contrast, the other five napyradiomycins in the panel (1, 3, 5, 8, and 9) showed minimal cytotoxicity, with IC50 values consistently above 20 μM against the same cell lines [1].

Cytotoxicity Anticancer IC50

Napyradiomycin B3 Exhibits Potent Antimycobacterial Activity (MIC 12.5 μg mL⁻¹) Against Mycobacterium smegmatis, a Profile Not Uniformly Shared Across the Napyradiomycin Class

In the original isolation and characterization study by Shiomi et al., Napyradiomycin B3 was specifically identified as possessing potent antimycobacterial activity, demonstrating a minimum inhibitory concentration (MIC) of 12.5 μg mL⁻¹ against Mycobacterium smegmatis ATCC 607 [1]. This property is not universally observed across all napyradiomycins; for example, Napyradiomycin B2 and several other congeners did not display this level of antimycobacterial activity in the same study [1].

Antimycobacterial Mycobacterium Antibiotic

Napyradiomycin B3 Harbors a Distinct Halogenation Pattern (Bromine and Two Chlorines) Encoded by a vanD-Type Haloperoxidase Biosynthetic Gene Cluster, a Feature Correlated with Potency in Congeners

The biosynthesis of Napyradiomycin B3 is orchestrated by the ~43-kb nap gene cluster, which includes three vanadium-dependent chloroperoxidase (VHPO) genes [1]. This enzymatic machinery is responsible for installing the specific halogenation pattern—one bromine and two chlorine atoms—that defines the B3 structure [2]. Halogenation is a critical determinant of bioactivity within this class; for instance, the enzymatic removal or alteration of chlorine atoms in related meroterpenoids has been shown to significantly reduce or abolish antibacterial potency [1].

Biosynthesis Halogenation Structure-Activity Relationship

Napyradiomycin B3 (CAS 103106-22-5): Primary Research and Industrial Application Scenarios Based on Validated Bioactivity Profiles


Gram-Positive Antibacterial Drug Discovery and Mechanism of Action Studies

Use Napyradiomycin B3 as a lead compound or positive control for antibacterial assays against Staphylococcus aureus (MIC 0.25 μg mL⁻¹) and Bacillus subtilis (MIC 0.5 μg mL⁻¹), leveraging its superior potency compared to other napyradiomycins tested in the same panel to establish robust structure-activity relationships (SAR) [1].

Anticancer Lead Identification and Cytotoxicity Screening

Incorporate Napyradiomycin B3 into primary screening cascades for novel anticancer agents targeting SF-268 (CNS), MCF-7 (breast), NCI-H460 (lung), or HepG-2 (liver) cancer cell lines, as its moderate cytotoxicity (IC50 <20 μM) distinguishes it from five other non-cytotoxic napyradiomycins in the same family, enabling focused medicinal chemistry optimization [1].

Antimycobacterial Research and Tuberculosis Drug Development

Utilize Napyradiomycin B3 as a validated starting point for antimycobacterial drug discovery programs targeting Mycobacterium smegmatis (MIC 12.5 μg mL⁻¹), as its activity is not shared by all congeners (e.g., B2), providing a clear rationale for its selection over structurally related but inactive analogs [2].

Halogenase Engineering and Synthetic Biology for Meroterpenoid Diversification

Source Napyradiomycin B3 as an authentic standard for comparative metabolomics in heterologous expression studies of the nap gene cluster (e.g., in Streptomyces albus) aimed at understanding vanadium-dependent haloperoxidase function and generating novel halogenated meroterpenoid analogs through biosynthetic engineering [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Napyradiomycin B3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.